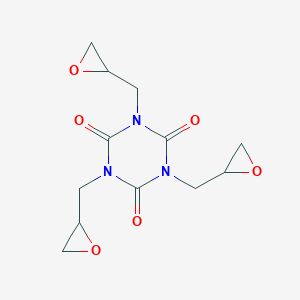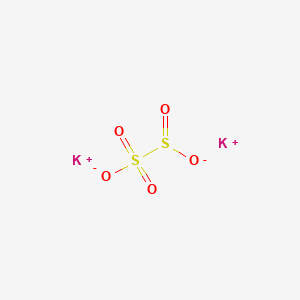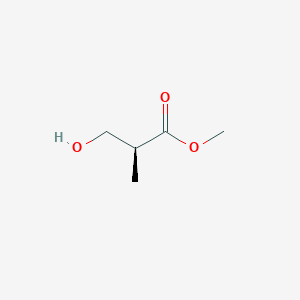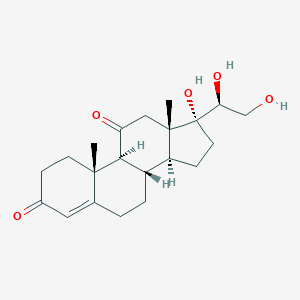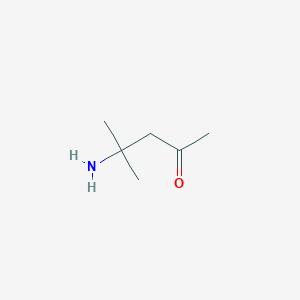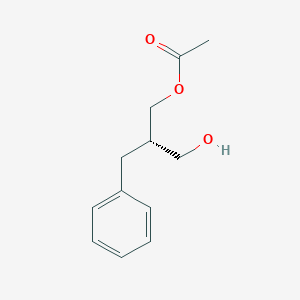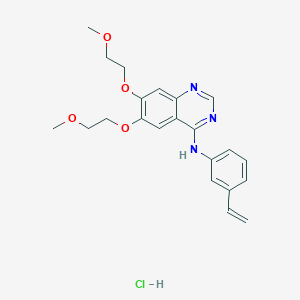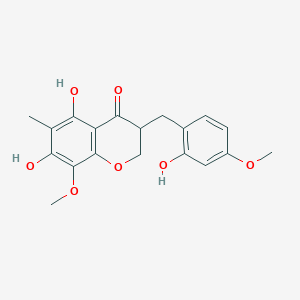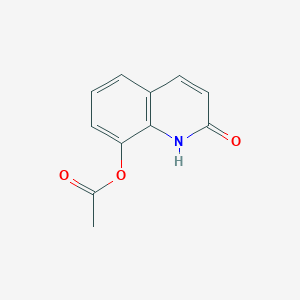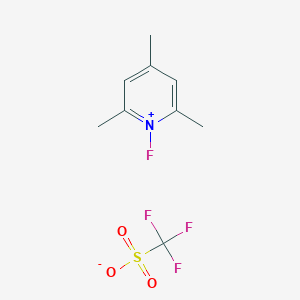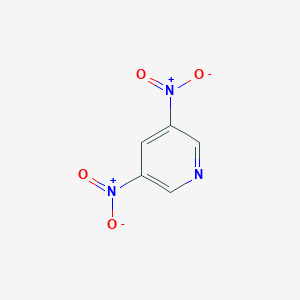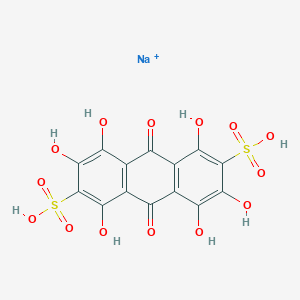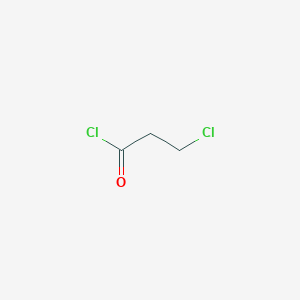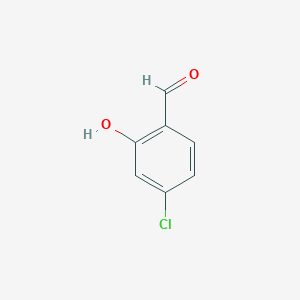
4-Chlor-2-hydroxybenzaldehyd
Übersicht
Beschreibung
4-Chloro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the fourth position and a hydroxyl group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and dyes
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that this compound is used as an organic synthesis intermediate and a pharmaceutical intermediate .
Mode of Action
The mode of action of 4-Chloro-2-hydroxybenzaldehyde involves the formation of an intramolecular hydrogen bond . This bond is formed between the hydroxyl oxygen and the carbonyl oxygen, leading to a charge migration . This intramolecular hydrogen bonding can influence the compound’s interaction with its targets and result in changes in the target molecules.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely bbb (blood-brain barrier) permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.63 , which can impact its bioavailability and distribution in the body.
Result of Action
Given its use as an intermediate in organic synthesis and pharmaceuticals , it’s likely that its action results in the formation of other compounds with therapeutic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chloro-2-hydroxybenzaldehyde can be synthesized through several methods. One common method involves the chlorination of salicylaldehyde. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the fourth position .
Industrial Production Methods
In industrial settings, the production of 4-Chloro-2-hydroxybenzaldehyde often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chloro-2-hydroxybenzoic acid.
Reduction: Reduction reactions can convert it to 4-chloro-2-hydroxybenzyl alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: 4-Chloro-2-hydroxybenzoic acid.
Reduction: 4-Chloro-2-hydroxybenzyl alcohol.
Substitution: Various ethers and esters depending on the substituent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxybenzaldehyde: Lacks the chlorine substituent, leading to different reactivity and applications.
4-Hydroxybenzaldehyde: Has the hydroxyl group at the fourth position instead of the second, affecting its chemical behavior.
2-Chloro-4-hydroxybenzaldehyde: Similar structure but with the chlorine and hydroxyl groups swapped, leading to different properties.
Uniqueness
4-Chloro-2-hydroxybenzaldehyde is unique due to the specific positioning of the chlorine and hydroxyl groups, which imparts distinct reactivity and makes it suitable for specific synthetic applications. Its ability to undergo selective reactions makes it valuable in the synthesis of targeted pharmaceuticals and agrochemicals .
Eigenschaften
IUPAC Name |
4-chloro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZWAJZEJAOVPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334246 | |
| Record name | 4-Chloro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2420-26-0 | |
| Record name | 4-Chloro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a chlorine atom at the para position influence the dipole moment of 2-hydroxybenzaldehyde?
A: Research suggests that introducing a chlorine atom at the para position of 2-hydroxybenzaldehyde, forming 4-chloro-2-hydroxybenzaldehyde, leads to a decrease in the dipole moment. This is evident when comparing the measured dipole moment of salicylaldehyde (2-hydroxybenzaldehyde) at 2.31 D to that of 4-chloro-2-hydroxybenzaldehyde at 1.37 D in benzene solutions []. This difference can be attributed to the electron-withdrawing nature of the chlorine atom, which influences the electron distribution within the molecule and consequently impacts the overall dipole moment.
Q2: Can 4-chloro-2-hydroxybenzaldehyde be generated from the oxidation of 4-chlorotoluene?
A: Yes, research indicates that 4-chloro-2-hydroxybenzaldehyde can be generated as a product of the oxidation of 4-chlorotoluene. This reaction proceeds via the formation of a 4-chlorobenzyl radical, primarily generated through hydrogen abstraction from 4-chlorotoluene by hydroxyl radicals (˙OH) or their anions (O˙–) []. The 4-chlorobenzyl radical is subsequently oxidized by hexacyanoferrate(III) ions [Fe(CN)₆³⁻], leading to a series of reactions that ultimately yield 4-chloro-2-hydroxybenzaldehyde as a minor product (G value = 0.65 x 10⁻⁷ mol J⁻¹) []. The major product of this oxidation pathway is 4-chlorobenzaldehyde (G value = 3.7 x 10⁻⁷ mol J⁻¹), formed alongside other minor products like 4-chlorobenzyl alcohol []. This highlights the complex reaction pathways involved in radical-mediated oxidation processes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

